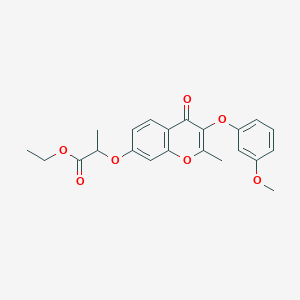![molecular formula C16H15BrF3N3O B3879442 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3879442.png)
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Descripción general
Descripción
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents, solvents, and catalysts, as well as controlling reaction temperature and time .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- **2-[4-bromo-5-methyl-3-(difluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- **2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Uniqueness
The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O/c1-10-14(17)15(16(18,19)20)21-23(10)9-13(24)22-8-4-6-11-5-2-3-7-12(11)22/h2-3,5,7H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUJCDDPDLSDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCC3=CC=CC=C32)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3879364.png)

![3-amino-6-(4-fluorophenyl)-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3879378.png)
![1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE](/img/structure/B3879380.png)
![3-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3879394.png)
![1-(5-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3879412.png)
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879418.png)
![ethyl (2Z)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879424.png)
![Ethyl (2Z)-5-(4-chlorophenyl)-2-({3-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879433.png)
![N-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3879436.png)
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879445.png)
![4-[(E)-[[(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3879449.png)

![Ethyl (2Z)-2-{[3-bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879453.png)
